Bis(3-methylbenzylidene)hydrazine
Description
Bis(3-methylbenzylidene)hydrazine is a symmetrical azine derivative formed by the condensation of hydrazine with two equivalents of 3-methylbenzaldehyde. Symmetrical hydrazine derivatives are widely studied for applications in medicinal chemistry (tyrosinase inhibition ), corrosion inhibition , and coordination polymers . The methyl substituents on the benzylidene groups likely enhance lipophilicity, influencing solubility and biological interactions.
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(E)-1-(3-methylphenyl)-N-[(E)-(3-methylphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C16H16N2/c1-13-5-3-7-15(9-13)11-17-18-12-16-8-4-6-14(2)10-16/h3-12H,1-2H3/b17-11+,18-12+ |
InChI Key |
WHDOTVYJQXLOJU-JYFOCSDGSA-N |
SMILES |
CC1=CC(=CC=C1)C=NN=CC2=CC=CC(=C2)C |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N=C/C2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN=CC2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Key Physical Properties of Selected Bis(benzylidene)hydrazines
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂): Nitro-substituted derivatives (e.g., CAS 20167-49-1 ) exhibit enhanced electrophilicity, making them reactive in phosphorylation and coordination chemistry . However, they may reduce solubility due to increased polarity.
- Electron-Donating Groups (e.g., OCH₃, CH₃) : Methoxy and methyl groups improve lipophilicity, favoring membrane permeability in biological systems. Methoxy derivatives show tyrosinase inhibition (IC₅₀ values in µM range) , while methyl groups may balance solubility and reactivity.
Tyrosinase Inhibition
- Bis(2-methoxybenzylidene)hydrazine (3b) demonstrated potent tyrosinase inhibition (64% yield, IC₅₀ = 2.3 µM), attributed to the methoxy group's hydrogen-bonding capacity .
Corrosion Inhibition
- Nitrophenyl-ethylidene hydrazines (SSBO, SSBM, SSBP) showed >90% inhibition efficiency on C38 steel in HCl, linked to adsorption via nitro and azomethine groups .
- Comparison : The methyl groups in this compound may offer weaker adsorption but higher stability in acidic environments due to steric protection.
Coordination Chemistry
- Pyridyl-substituted analogs (e.g., 4-bphz) form 2D coordination polymers with Cd(II) and Zn(II), driven by N-donor sites .
- Comparison : The absence of pyridyl groups in the target compound limits metal coordination, but methyl groups could stabilize supramolecular architectures via van der Waals interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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